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Compound of Interest

Compound Name: Lenvatinib impurity 8

Cat. No.: B1436085 Get Quote

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug

Development Professionals

This guide provides a comprehensive technical overview of Lenvatinib Impurity 8, a critical

related substance in the manufacturing of the multi-kinase inhibitor, Lenvatinib. As

professionals in drug development and quality control, understanding the physicochemical

properties, formation pathways, and analytical control of such impurities is paramount for

ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This

document moves beyond mere procedural lists to explain the underlying scientific rationale for

the identification, characterization, and quantification of this specific impurity.

Part 1: Foundational Characteristics of Lenvatinib
Impurity 8
Lenvatinib Impurity 8 is identified as a key process-related impurity or a potential starting

material in the synthesis of Lenvatinib. Its robust control is a critical aspect of the overall

Lenvatinib control strategy.

Molecular Identity and Physicochemical Properties
A precise understanding of the molecular identity is the cornerstone of any impurity analysis.

Lenvatinib Impurity 8 is chemically known as 4-Chloro-7-methoxyquinoline-6-carboxamide. Its

fundamental properties are summarized in the table below.
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Property Value Source

Chemical Name
4-Chloro-7-methoxyquinoline-

6-carboxamide

CAS Number 417721-36-9

Molecular Formula C₁₁H₉ClN₂O₂

Molecular Weight 236.66 g/mol

Alternative Names Lenvatinib Chloro Impurity

The molecular weight is a fundamental parameter used in mass spectrometry for the initial

identification of the impurity in a given sample.

Structural Context: Role as a Synthetic Precursor
The significance of Lenvatinib Impurity 8 stems from its structural relationship to the final

Lenvatinib molecule. It constitutes the core quinoline carboxamide backbone of Lenvatinib. The

diagram below illustrates its position in a representative synthetic pathway, highlighting its role

as a key intermediate.

Simplified Lenvatinib Synthesis

Lenvatinib Impurity 8
(4-Chloro-7-methoxyquinoline-6-carboxamide)

Lenvatinib
(Final API Structure)

Ether Synthesis (e.g., SNAr)

Phenolic Intermediate
(e.g., 4-amino-3-chlorophenol derivative)

Urea Formation

Click to download full resolution via product page

Caption: Logical flow of Lenvatinib synthesis.
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Understanding this relationship is crucial for drug development professionals. The presence of

unreacted Impurity 8 in the final API indicates an incomplete ether synthesis reaction.

Therefore, monitoring and controlling its levels is a direct measure of reaction efficiency and the

effectiveness of downstream purification processes.

Part 2: Analytical Control and Characterization
Strategy
A robust, validated analytical method is required for the reliable quantification of Lenvatinib
Impurity 8. The following sections detail a field-proven approach based on Reverse-Phase

High-Performance Liquid Chromatography (RP-HPLC), which is the standard for

pharmaceutical impurity analysis.

Recommended Analytical Method: RP-HPLC
The polarity difference between Lenvatinib and Impurity 8 allows for excellent separation using

a C18 stationary phase.

Experimental Protocol: RP-HPLC Method for Lenvatinib and Impurity 8

Instrumentation:

A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or

Photodiode Array (PDA) detector.

Chromatographic Conditions:

Column: C18, 4.6 mm x 150 mm, 5 µm particle size (A common and reliable choice for this

type of analysis).

Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape

and ionization efficiency if coupled with a mass spectrometer.

Mobile Phase B: Acetonitrile. Rationale: A common organic modifier providing good

separation for moderately polar compounds.
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Gradient Elution: A gradient is necessary to elute the main Lenvatinib peak, which is more

retained than the more polar Impurity 8, in a reasonable time with good peak shape.

0-5 min: 20% B

5-25 min: 20% to 70% B

25-30 min: 70% B

30.1-35 min: 20% B (re-equilibration)

Flow Rate: 1.0 mL/min.

Detection Wavelength: 240-265 nm. Rationale: This range provides good sensitivity for

both the API and related impurities based on their chromophores.

Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible

retention times.

Injection Volume: 10 µL.

Sample and Standard Preparation:

Diluent: Acetonitrile/Water (50:50 v/v).

Standard Solution: Prepare a solution of Lenvatinib Impurity 8 reference standard at a

concentration of approximately 1 µg/mL.

Sample Solution: Prepare a solution of the Lenvatinib API sample at a concentration of

approximately 1 mg/mL.

System Suitability and Validation:
For the method to be trustworthy, it must pass system suitability criteria before any sample

analysis.
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Parameter Acceptance Criteria Rationale

Tailing Factor (Impurity 8) ≤ 2.0
Ensures peak symmetry for

accurate integration.

Theoretical Plates (Impurity 8) ≥ 2000

Demonstrates column

efficiency and separation

power.

%RSD for 6 Injections ≤ 5.0%
Confirms system precision and

reproducibility.

The method must be validated according to ICH Q2(R1) guidelines, covering specificity,

linearity, range, accuracy, precision, and robustness.

Analytical Workflow for Impurity 8 Control

Sample Preparation
(Lenvatinib API in Diluent)

RP-HPLC Analysis
(Validated Method)

Reference Standard Prep
(Impurity 8 in Diluent)

Data Acquisition
(Chromatogram)

Quantification
(Compare Sample Peak to Standard)

Report Result
(% Impurity)

Click to download full resolution via product page

Caption: Workflow for impurity quantification.

Spectroscopic Characterization for Identity Confirmation
While HPLC provides quantitative data, definitive identification relies on spectroscopic

methods. This is a self-validating system: the chromatographic peak must match the retention

time of a reference standard, and the spectroscopic data from that peak must be consistent

with the known structure.

Mass Spectrometry (MS):

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
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Expected Result: In positive ion mode, the primary ion observed would be the protonated

molecule [M+H]⁺ at m/z 237.6. The presence of the chlorine atom would be confirmed by

the characteristic isotopic pattern (A+2 peak at m/z 239.6 with approximately one-third the

intensity of the A peak).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Technique: ¹H NMR and ¹³C NMR.

Purpose: Provides unambiguous structural confirmation. A solution of the isolated impurity

or a synthesized reference standard is analyzed.

Expected ¹H NMR Features: The spectrum would show distinct signals corresponding to

the aromatic protons on the quinoline ring, a singlet for the methoxy group protons, and

signals for the amide protons.

Expected ¹³C NMR Features: The spectrum would show the expected number of carbon

signals, including those for the carbonyl group, the aromatic carbons, and the methoxy

carbon.

Note: The exact chemical shifts and coupling constants for NMR and the fragmentation pattern

for MS/MS must be determined by analyzing a certified reference standard of Lenvatinib
Impurity 8. This data serves as the definitive benchmark for identity confirmation.

Part 3: Regulatory Perspective and Control Strategy
The control of any impurity is dictated by regulatory guidelines, primarily from the International

Council for Harmonisation (ICH).

Identification Threshold: For a maximum daily dose of Lenvatinib (typically 24 mg), the ICH

Q3A(R2) guideline sets the identification threshold at 0.10%. Any impurity found at or above

this level must be structurally identified.

Qualification Threshold: The qualification threshold is 0.15% or 1.0 mg per day total intake,

whichever is lower. Impurities above this level must be qualified through toxicological

studies.
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Therefore, the control strategy for Lenvatinib Impurity 8 involves:

Process Optimization: Refining the ether synthesis reaction conditions (temperature, base,

reaction time) to maximize the conversion of Impurity 8 to Lenvatinib.

Purification Efficiency: Developing robust crystallization or chromatographic purification steps

to effectively remove any unreacted Impurity 8 from the crude API.

Routine Testing: Implementing the validated RP-HPLC method described above to test every

batch of Lenvatinib API, ensuring that Impurity 8 levels are consistently below the

established, qualified limit (typically well below 0.15%).

By integrating this foundational knowledge with robust analytical practices, researchers and

drug development professionals can ensure the effective control of Lenvatinib Impurity 8,

contributing to the overall quality, safety, and regulatory compliance of the Lenvatinib drug

product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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